CL-242817

Description

Properties

CAS No. |

86709-48-0 |

|---|---|

Molecular Formula |

C18H21NO5S |

Molecular Weight |

363.4 g/mol |

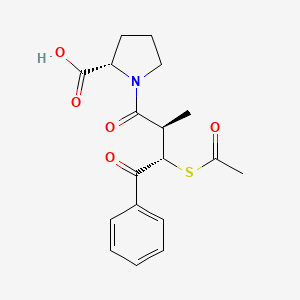

IUPAC Name |

(2S)-1-[(2R,3S)-3-acetylsulfanyl-2-methyl-4-oxo-4-phenylbutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H21NO5S/c1-11(17(22)19-10-6-9-14(19)18(23)24)16(25-12(2)20)15(21)13-7-4-3-5-8-13/h3-5,7-8,11,14,16H,6,9-10H2,1-2H3,(H,23,24)/t11-,14-,16-/m0/s1 |

InChI Key |

FLRNAFWKDUMBPC-PJODQICGSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)C1=CC=CC=C1)SC(=O)C)C(=O)N2CCC[C@H]2C(=O)O |

Canonical SMILES |

CC(C(C(=O)C1=CC=CC=C1)SC(=O)C)C(=O)N2CCCC2C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-((3-acetylthio)-3-benzoyl-2-methylpropionyl)-L-proline CL 242817 CL-242817 CL242817 |

Origin of Product |

United States |

Foundational & Exploratory

CL-242817: A Technical Guide to its Mechanism of Action as an Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-242817 is a potent, orally active inhibitor of Angiotensin-Converting Enzyme (ACE). Its primary mechanism of action involves the direct inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. This technical guide provides a detailed overview of the molecular mechanism, quantitative efficacy, and relevant experimental data for this compound.

Core Mechanism of Action: ACE Inhibition

This compound, with the chemical name ((2R,3S)-3-(acetylthio)-2-methyl-4-oxo-4-phenylbutanoyl)-L-proline, functions as a competitive inhibitor of angiotensin-converting enzyme (ACE)[1]. ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in blood pressure regulation.

The primary functions of ACE that are inhibited by this compound include:

-

Conversion of Angiotensin I to Angiotensin II: Angiotensin II is a powerful vasoconstrictor that increases blood pressure. It also stimulates the adrenal cortex to produce aldosterone, which promotes sodium and water retention, further increasing blood volume and pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure[2][3].

-

Degradation of Bradykinin: ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. Inhibition of ACE by this compound leads to an accumulation of bradykinin, which contributes to the blood pressure-lowering effect through vasodilation[2].

Quantitative Data

The inhibitory potency of this compound has been quantified in several in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| IC50 (in vitro) | 54.9 nM | Rabbit Lung ACE | [2] |

| EC50 (in vivo) | 0.383 pM | Enhancement of bradykinin-induced contraction of isolated guinea pig ileum |

Signaling Pathway

The mechanism of action of this compound can be visualized through its impact on the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Inhibition of ACE by this compound blocks the formation of Angiotensin II and the degradation of Bradykinin.

Experimental Protocols

In Vitro ACE Inhibition Assay (Rabbit Lung)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ACE activity.

Methodology:

-

Enzyme Preparation: Angiotensin-Converting Enzyme is purified from rabbit lung tissue.

-

Substrate: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), is used.

-

Incubation: The enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Quantification: The product of the enzymatic reaction (e.g., hippuric acid) is quantified using a suitable method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of ACE inhibition is plotted against the logarithm of the this compound concentration. The IC50 value is calculated from the resulting dose-response curve.

In Vivo Bradykinin Potentiation Assay (Guinea Pig Ileum)

Objective: To assess the in vivo efficacy of this compound in potentiating the effects of bradykinin.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution.

-

Contraction Measurement: The contractile responses of the ileum are recorded using an isometric transducer.

-

Bradykinin Administration: Cumulative concentrations of bradykinin are added to the organ bath to establish a baseline dose-response curve for contraction.

-

This compound Treatment: The tissue is incubated with this compound.

-

Post-Treatment Bradykinin Response: The dose-response to bradykinin is re-evaluated in the presence of this compound.

-

Data Analysis: The potentiation of bradykinin-induced contractions is quantified, and the EC50 value for this effect is determined.

In Vivo Efficacy: Cardiopulmonary Damage Model

In a study utilizing a monocrotaline-induced cardiopulmonary damage model in rats, this compound demonstrated a protective effect. Administration of the compound was shown to ameliorate the vascular and cardiac damage typically induced by monocrotaline, suggesting a therapeutic potential in related pathologies.

Caption: Experimental workflow for evaluating the protective effects of this compound in a rat model of cardiopulmonary damage.

Conclusion

This compound is a specific and potent inhibitor of angiotensin-converting enzyme. Its mechanism of action is well-defined within the context of the renin-angiotensin-aldosterone system. The available quantitative data from in vitro and in vivo studies confirm its efficacy in inhibiting ACE and potentiating the effects of bradykinin. Further research into its therapeutic applications, particularly in cardiovascular and pulmonary diseases, is warranted.

References

CL-242817 chemical structure and properties

A comprehensive search for the chemical compound designated as CL-242817 has yielded no publicly available information regarding its chemical structure, properties, or biological activity.

Despite extensive searches using various scientific and chemical databases, no records or publications could be found that reference a compound with the identifier "this compound". This suggests that this compound may be an internal development code for a compound that has not been disclosed in public literature, a highly niche molecule with limited documentation, or potentially an incorrect identifier.

Without any foundational data on its chemical makeup or biological function, it is not possible to provide the requested in-depth technical guide. Consequently, the core requirements of summarizing quantitative data into tables, detailing experimental protocols, and generating visualizations for signaling pathways or experimental workflows cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation or proprietary databases they may have access to, or to verify the identifier. Should an alternative designation or any contextual information become available, a renewed search for information could be initiated.

An In-depth Technical Guide on the Synthesis and Purification of CL-242817

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-242817 is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor that has been investigated for its potential therapeutic effects in cardiovascular and pulmonary conditions. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, formally known as (2S)-1-[(2R,3S)-3-acetylsulfanyl-2-methyl-4-oxo-4-phenylbutanoyl]pyrrolidine-2-carboxylic acid. Detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow and its associated biological pathway are presented to facilitate understanding and replication by researchers in the field of drug discovery and development.

Introduction

This compound is a small molecule inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of the renin-angiotensin system (RAS).[1][2] By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound exhibits blood pressure-lowering activity.[1][2][3] Its therapeutic potential has been explored in preclinical models of hypertension and pulmonary fibrosis, where it has shown promise in ameliorating disease pathology. The synthesis and purification of this compound are critical steps in its development and for enabling further pharmacological studies. This guide aims to provide a detailed technical overview of these processes.

Chemical Profile

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | (2S)-1-[(2R,3S)-3-acetylsulfanyl-2-methyl-4-oxo-4-phenylbutanoyl]pyrrolidine-2-carboxylic acid |

| CAS Number | 86709-48-0 |

| Molecular Formula | C18H21NO5S |

| Molecular Weight | 363.43 g/mol |

| Synonyms | CL 242817 , ((S-(R,S))-1-((3-ACETYLTHIO)-3-BENZOYL-2-METHYL-PROPIONYL)- L-PROLINE) |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis would logically proceed through the formation of an amide bond between L-proline and a substituted butanoyl chloride intermediate. The key challenge in the synthesis lies in the stereospecific construction of the butanoyl moiety containing two chiral centers. A plausible synthetic workflow is outlined below.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

Based on standard organic chemistry principles for amide bond formation, a likely experimental protocol would involve the following steps:

-

Activation of the Carboxylic Acid: The substituted butanoic acid precursor would first be converted to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) at reduced temperatures.

-

Amide Coupling: The activated acyl chloride would then be slowly added to a solution of L-proline, likely with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction. This reaction would also be carried out in an inert solvent and likely at low temperatures to minimize side reactions.

-

Work-up: Following the completion of the reaction, an aqueous work-up would be performed to remove excess reagents and water-soluble byproducts. This would typically involve washing the organic layer with dilute acid, then a saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: The organic layer containing the crude product would be dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude this compound.

Purification of this compound

The purification of the crude product is essential to remove any unreacted starting materials, reagents, and byproducts to achieve the desired purity for biological and pharmaceutical applications.

Experimental Protocol (Hypothetical)

A standard purification protocol for a compound like this compound would likely involve one or more of the following chromatographic techniques:

-

Flash Column Chromatography: The crude product would be dissolved in a minimal amount of a suitable solvent and adsorbed onto a solid support like silica gel. This would then be loaded onto a column packed with silica gel. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would be used to elute the compound. Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. The crude material would be dissolved in a suitable solvent and injected onto a preparative scale reverse-phase column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of a modifier like trifluoroacetic acid, would be used to separate the target compound from impurities. The fraction corresponding to the peak of this compound would be collected.

-

Crystallization: If the compound is a solid, crystallization from a suitable solvent system could be employed as a final purification step to obtain a highly pure crystalline product.

Caption: A typical purification workflow for this compound.

Biological Context: The Renin-Angiotensin System

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance.

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the available in vitro biological activity data for this compound.

| Assay | Species | IC50 / EC50 | Reference |

| ACE Inhibition | Rabbit Lung | 54.9 nM (IC50) | |

| Angiotensin I-induced Contraction | Guinea Pig Ileum | 0.82 µM (IC50) | |

| Bradykinin-induced Contraction | Guinea Pig Ileum | 0.383 µM (EC50) |

Conclusion

References

CL-242817: A Technical Overview of an Angiotensin-Converting Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

CL-242817 is an orally active inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[1][2] This document provides a technical guide on this compound, summarizing its mechanism of action, available efficacy data, and relevant experimental findings.

Core Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] By blocking this enzymatic step within the renin-angiotensin-aldosterone system (RAAS), this compound leads to reduced levels of angiotensin II, resulting in vasodilation and a subsequent lowering of blood pressure.[1][3] Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator. Inhibition of ACE by compounds like this compound leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect. Some research also suggests that ACE inhibitors containing a thiol radical, such as this compound, may possess antioxidant properties and the ability to modulate metalloproteinase activity.

Quantitative Efficacy Data

The following tables summarize the available in vitro and in vivo data for this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Species/Tissue | Endpoint | Result |

| ACE Inhibition | Rabbit Lung | IC50 | 54.9 nM |

| Angiotensin I-induced Contraction | Guinea Pig Ileum | IC50 | 0.82 pM |

| Bradykinin-induced Contraction | Guinea Pig Ileum | EC50 | 0.383 pM |

Table 2: In Vivo Efficacy of this compound

| Study Population | Dosing Regimen | Observed Effects |

| Male Wistar rats with Monocrotaline-induced lung injury | 60 mg/kg, p.o., daily for six weeks | - Failure to gain weight at a normal rate- Significantly reduced cardiac function- Significant improvement in vascular occlusion- Inhibition of ACE activity in the lungs- Reduction in hydroxyproline (HP) content in the lungs |

| Rats with radiation-induced pulmonary endothelial dysfunction and fibrosis | 60 mg/kg/day in feed, continuously after irradiation | - Significant amelioration of the radiation-induced decrease in lung ACE and plasminogen activator (PLA) activity- Almost complete prevention of the radiation-induced increase in lung prostacyclin (PGI2) and thromboxane (TXA2) production- Significant attenuation of the radiation-induced increase in lung hydroxyproline (HP) content |

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. However, based on the provided information, the methodologies likely involved standard pharmacological and biochemical assays.

In Vitro ACE Inhibition Assay (General Protocol)

A typical in vitro ACE inhibition assay would involve the following steps:

-

Preparation of ACE: Angiotensin-converting enzyme would be sourced from a suitable tissue, such as rabbit lung, and partially purified.

-

Substrate Incubation: A known amount of the enzyme would be incubated with a specific substrate for ACE (e.g., Hippuryl-His-Leu).

-

Inhibitor Addition: Various concentrations of this compound would be added to the incubation mixture.

-

Quantification of Product: The amount of product generated from the enzymatic reaction would be measured, often using spectrophotometry or high-performance liquid chromatography (HPLC).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the ACE activity (the IC50 value) would be calculated from the dose-response curve.

Isolated Tissue Contraction Studies (General Protocol)

These experiments are designed to assess the functional effect of the inhibitor on tissue responses mediated by angiotensin I and bradykinin.

-

Tissue Preparation: A section of guinea pig ileum would be isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Contraction Measurement: The contractile responses of the tissue would be recorded using an isometric force transducer.

-

Agonist-Induced Contraction: Angiotensin I would be added to the organ bath to induce a contractile response. To assess the effect of this compound, the tissue would be pre-incubated with the inhibitor before adding angiotensin I.

-

Bradykinin Potentiation: Bradykinin would be added to the organ bath to induce a contraction. The ability of this compound to enhance this contraction would be measured.

-

Data Analysis: The IC50 for the inhibition of angiotensin I-induced contraction and the EC50 for the potentiation of bradykinin-induced contraction would be determined.

Visualizing the Mechanism and Experimental Workflow

The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of this compound

Caption: The RAAS pathway showing inhibition of ACE by this compound.

Generalized Experimental Workflow for Evaluating an ACE Inhibitor

References

In-depth Technical Guide: CL-242817 for Hypertension Research

Data on the specific compound CL-242817 in the context of hypertension research is not available in the public domain. Extensive searches for "this compound" in relation to hypertension, its mechanism of action, pharmacology, and clinical trials did not yield any relevant scientific literature, clinical trial data, or publications.

The search results primarily consisted of information on other pharmaceutical compounds and general pharmacology resources, with no specific mention of a molecule designated this compound for the treatment or study of hypertension.

It is possible that:

-

This compound is an internal compound designation that has not yet been disclosed publicly.

-

The designation is incorrect or refers to a compound that was discontinued in early-stage development and therefore not widely reported.

-

The information exists in proprietary databases or publications that are not accessible through public search engines.

Without publicly available data, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested. For researchers, scientists, and drug development professionals seeking information on novel antihypertensive agents, it is recommended to consult scientific literature databases such as PubMed, Scopus, and Web of Science with broader search terms related to novel mechanisms of action for hypertension, or to follow publications from major pharmaceutical companies and research institutions in the cardiovascular field.

The Enigmatic Compound CL-242817: An Uncharted Territory in Pulmonary Fibrosis Research

Despite a comprehensive search of scientific literature and clinical trial databases, the compound designated as CL-242817 does not appear in any publicly available research or clinical data related to pulmonary fibrosis. This suggests that "this compound" may be an internal, preclinical designation for a compound that has not yet reached the stage of public disclosure, a misnomer, or a discontinued project.

Pulmonary fibrosis is a devastating and progressive lung disease characterized by the scarring of lung tissue, which leads to irreversible decline in lung function. The underlying mechanisms are complex and involve a dysregulated wound-healing response, leading to excessive deposition of extracellular matrix. The research and development landscape for pulmonary fibrosis is active, with a focus on identifying novel therapeutic targets and developing effective anti-fibrotic agents.

Given the lack of specific information on this compound, this guide will provide an in-depth overview of the current understanding of pulmonary fibrosis and the established and emerging therapeutic strategies. This will serve as a valuable resource for researchers, scientists, and drug development professionals by outlining the key pathways, experimental models, and clinical trial designs that are central to the field.

Key Therapeutic Targets and Signaling Pathways in Pulmonary Fibrosis

The pathogenesis of pulmonary fibrosis is multifactorial, with several key signaling pathways implicated in its progression. Understanding these pathways is crucial for the development of targeted therapies.

One of the most well-established pro-fibrotic signaling molecules is Transforming Growth Factor-beta (TGF-β) . TGF-β plays a central role in stimulating fibroblast differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.

In-depth Technical Guide: The Role of CL-242817 in Mitigating Radiation-Induced Tissue Injury

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical compound registries, we were unable to identify any specific information regarding a compound designated as "CL-242817" in the context of radiation-induced tissue injury, or in any other scientific or medical context.

The searches conducted included, but were not limited to:

-

Broad and specific queries across major scientific databases.

-

Inquiries into drug development pipelines and patent filings.

The absence of public information on "this compound" suggests several possibilities:

-

Internal Compound Designator: The name "this compound" may be an internal code used by a pharmaceutical company or research institution that has not yet been disclosed in public forums.

-

Novel or Early-Stage Compound: The compound may be in a very early stage of development, with no data yet published in the peer-reviewed literature.

-

Alternative Nomenclature: The compound may be more commonly known by a different name or designation.

-

Typographical Error: There may be an error in the compound name provided.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on this compound and its relationship to radiation-induced tissue injury at this time.

To facilitate a more successful inquiry, we recommend the following:

-

Verification of the Compound Name: Please double-check the spelling and designation of "this compound."

-

Provision of Additional Context: Any additional information, such as the class of compound, the research institution involved, or the context in which this name was encountered, would be highly beneficial in narrowing the search.

We are committed to providing accurate and in-depth technical information. Should you be able to provide a revised or more detailed query, we would be pleased to conduct a further, more targeted search to address your needs.

General Principles of Radiation-Induced Tissue Injury and Potential Therapeutic Strategies

While we cannot address this compound specifically, we can provide a general overview of the mechanisms of radiation-induced tissue injury and the types of therapeutic agents currently under investigation. This information is intended to provide a foundational understanding of the field for researchers, scientists, and drug development professionals.

Radiation therapy, a cornerstone of cancer treatment, can cause significant damage to healthy tissues surrounding the tumor. This damage, known as radiation-induced tissue injury, can manifest as acute effects (e.g., mucositis, dermatitis) or late effects (e.g., fibrosis, necrosis), which can be debilitating and dose-limiting.

The pathophysiology of radiation-induced tissue injury is complex and multifactorial, involving a cascade of events initiated by the direct and indirect effects of ionizing radiation on cellular macromolecules, particularly DNA.

Key Signaling Pathways in Radiation-Induced Tissue Injury

Several key signaling pathways are implicated in the cellular response to radiation damage. Understanding these pathways is crucial for the development of targeted therapies.

Caption: Simplified signaling cascade in radiation-induced tissue injury.

Experimental Protocols for Studying Radiation-Induced Tissue Injury

The evaluation of potential radioprotective or radiomitigatory agents requires robust preclinical models and standardized experimental protocols.

Workflow for Preclinical Evaluation of a Radioprotective Agent:

CL-242817: A Technical Overview of an Angiotensin-Converting Enzyme Inhibitor

CAS Number: 86709-48-0

This technical guide provides an in-depth overview of CL-242817, an orally active angiotensin-converting enzyme (ACE) inhibitor. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its biochemical activity, pharmacological effects, and the methodologies used for its evaluation.

Core Pharmacological Data

This compound is a potent inhibitor of ACE, the key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound demonstrates potential therapeutic effects in cardiovascular and fibrotic diseases.

In Vitro Activity

The inhibitory and potentiating effects of this compound have been quantified in various preclinical assays. The following table summarizes the key quantitative data available for its in vitro activity.

| Parameter | Assay Description | Organism/Tissue | Value |

| IC50 | Inhibition of Angiotensin-Converting Enzyme (ACE) | Rabbit Lung | 54.9 nM |

| IC50 | Inhibition of Angiotensin I-induced contraction | Guinea Pig Ileum | 0.82 pM |

| EC50 | Enhancement of Bradykinin-induced contraction | Guinea Pig Ileum | 0.383 pM |

In Vivo Effects

Preclinical studies in animal models have demonstrated the pharmacological activity of this compound in a disease context. The table below outlines the findings from a key in vivo study.

| Animal Model | Compound Administration | Duration | Key Findings |

| Monocrotaline-induced pulmonary hypertension in male Wistar rats | 60 mg/kg, oral (p.o.), daily | 6 weeks | - Failure to gain weight at a normal rate- Significant reduction in cardiac function- Significant improvement in vascular occlusion- Inhibition of ACE activity- Reduction in lung hydroxyproline (HP) content |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard pharmacological assays used to characterize ACE inhibitors.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACE.

-

Reagents and Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Buffer: 100 mM Borate buffer with 300 mM NaCl, pH 8.3

-

This compound (or other test inhibitor)

-

1N Hydrochloric Acid (HCl)

-

Pyridine

-

Benzene sulfonyl chloride

-

Ethyl acetate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a solution of ACE in the borate buffer.

-

Prepare various concentrations of this compound in the buffer.

-

In a reaction tube, mix the ACE solution with a specific concentration of this compound or buffer (for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate to the mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 1N HCl.

-

The product of the reaction, hippuric acid, is then extracted. Add pyridine and benzene sulfonyl chloride, and vortex.

-

Add ethyl acetate, vortex, and centrifuge to separate the organic and aqueous layers.

-

Carefully collect the ethyl acetate layer containing the hippuric acid.

-

Evaporate the ethyl acetate and redissolve the hippuric acid in a known volume of water.

-

Measure the absorbance of the resulting solution at 228 nm using a spectrophotometer.

-

The inhibitory activity is calculated by comparing the absorbance of the samples with the inhibitor to the control samples without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo protocol is used to assess the effect of ACE inhibitors on angiotensin I-induced muscle contraction and bradykinin-potentiated contraction.

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing warm, oxygenated Tyrode's solution.

-

Gently flush the lumen of the ileum segment to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

Mount a segment in an organ bath containing oxygenated Tyrode's solution maintained at 37°C. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.

-

Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with regular washing every 15 minutes.

-

-

Angiotensin I-induced Contraction Protocol:

-

Establish a cumulative concentration-response curve for angiotensin I by adding increasing concentrations to the organ bath and recording the contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).

-

In the presence of this compound, re-establish the concentration-response curve for angiotensin I.

-

The inhibitory effect of this compound is quantified by the rightward shift of the concentration-response curve. The IC50 can be calculated from the concentration of this compound that causes a 50% reduction in the maximal response to angiotensin I.

-

-

Bradykinin Potentiation Protocol:

-

Establish a cumulative concentration-response curve for bradykinin.

-

After a washout period, introduce this compound into the organ bath.

-

Re-establish the bradykinin concentration-response curve in the presence of the inhibitor.

-

The potentiation effect is observed as a leftward shift in the bradykinin concentration-response curve. The EC50 for potentiation is the concentration of this compound that produces 50% of the maximal potentiation of the bradykinin response.

-

Monocrotaline-Induced Pulmonary Hypertension in Rats

This in vivo model is used to induce pulmonary hypertension and subsequent right ventricular hypertrophy, mimicking certain aspects of the human disease, to test the efficacy of potential therapeutics like this compound.

-

Induction of Pulmonary Hypertension:

-

Male Wistar rats (or other suitable strain) are used.

-

A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary hypertension. Control animals receive a vehicle injection.

-

The animals are housed under standard laboratory conditions with free access to food and water.

-

-

Treatment Protocol:

-

Following a specified period after monocrotaline injection (to allow for the development of pulmonary hypertension), daily oral administration of this compound (60 mg/kg) or vehicle is initiated.

-

Body weight is monitored regularly throughout the study.

-

-

Endpoint Measurements (after 6 weeks of treatment):

-

Hemodynamic Assessment: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) to assess cardiac function.

-

Vascular Occlusion Assessment: Perfuse the lungs and fix them for histological analysis. Lung sections are stained (e.g., with hematoxylin and eosin, or specific stains for vascular markers) to visualize and quantify the degree of pulmonary arteriole muscularization and occlusion.

-

ACE Activity: Collect lung tissue or plasma to measure ACE activity using an appropriate assay (e.g., a fluorometric or spectrophotometric method).

-

Hydroxyproline Content: Harvest the lungs and measure the hydroxyproline content as an indicator of collagen deposition and fibrosis. This is typically done using a colorimetric assay after acid hydrolysis of the lung tissue.

-

Right Ventricular Hypertrophy: Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). The ratio of the RV weight to the LV+S weight (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the evaluation of this compound.

Synthesis

Conclusion

This compound is a potent, orally active ACE inhibitor with demonstrated efficacy in preclinical in vitro and in vivo models of cardiovascular disease. Its mechanism of action, centered on the inhibition of the renin-angiotensin-aldosterone system, makes it a molecule of interest for research in hypertension, heart failure, and pulmonary fibrosis. The provided data and representative protocols offer a foundational understanding for scientists and researchers working in the field of cardiovascular drug discovery and development. Further investigation would be required to fully elucidate its pharmacokinetic and toxicological profiles.

CL-242817: A Technical Overview of an Angiotensin-Converting Enzyme Inhibitor

Molecular Formula: C₁₈H₂₁NO₅S

This technical guide provides a comprehensive overview of CL-242817, an inhibitor of the angiotensin-converting enzyme (ACE). The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research. Due to the limited publicly available data specific to this compound, this document combines known information about the compound with established knowledge of its therapeutic class.

Core Compound Information

This compound is identified as an orally available inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a critical component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism leads to vasodilation and a reduction in blood pressure.

Quantitative Data

The available biological activity data for this compound is summarized in the table below. This information is primarily from in vitro and ex vivo assays.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (ACE Inhibition) | 54.9 nM | Rabbit Lung | [1] |

| IC₅₀ (Angiotensin I induced contraction) | 0.82 pM | Isolated Guinea Pig Ileum | [1] |

| EC₅₀ (Bradykinin induced contraction enhancement) | 0.383 pM | Isolated Guinea Pig Ileum | [1] |

| In Vivo Dosage | 60 mg/kg (oral, daily for six weeks) | Male Wistar Rats | [1] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effect by inhibiting the angiotensin-converting enzyme. This intervention in the RAAS pathway has several downstream effects, including the reduction of angiotensin II levels and the potentiation of bradykinin, a vasodilator.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.

Experimental Protocols

The following section details a general experimental protocol for assessing the in vitro inhibitory activity of compounds like this compound against the angiotensin-converting enzyme.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is based on the widely used method that measures the hydrolysis of the synthetic substrate Hippuryl-Histidyl-Leucine (HHL) by ACE.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Borate buffer with NaCl

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Test compound (this compound)

-

Positive control (e.g., Captopril)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in a suitable buffer.

-

Prepare a stock solution of HHL in the same buffer.

-

Prepare various concentrations of this compound and the positive control.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a pre-determined volume of the test compound solution (or buffer for control).

-

Add the ACE solution and pre-incubate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a defined volume of HCl.

-

Extract the hippuric acid produced by the enzymatic reaction into ethyl acetate by vigorous vortexing.

-

Centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Carefully transfer a known volume of the ethyl acetate (upper) layer to a new tube.

-

Evaporate the ethyl acetate.

-

Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.

-

Measure the absorbance of the hippuric acid at a specific wavelength (typically 228 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the in vitro ACE inhibition assay.

In Vivo Studies

Limited in vivo data for this compound is publicly available. One study in male Wistar rats investigated the effects of this compound on monocrotaline-induced lung injury. In this model, oral administration of this compound at a dose of 60 mg/kg daily for six weeks was shown to inhibit ACE activity and reduce lung hydroxyproline content, suggesting a potential therapeutic effect in this context.

Conclusion

This compound is a potent inhibitor of the angiotensin-converting enzyme, with demonstrated in vitro activity. Its mechanism of action aligns with the established therapeutic benefits of ACE inhibitors in managing hypertension and other cardiovascular conditions. While detailed pharmacokinetic and toxicological data for this compound are not widely available in the public domain, the existing information provides a solid foundation for further research and development of this compound. The experimental protocols and pathway information presented in this guide offer a framework for future investigations into the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of a Novel Compound in Rats

Disclaimer: Specific experimental protocols for a compound designated "CL-242817" are not publicly available. The following document provides a generalized experimental protocol for the initial preclinical evaluation of a novel investigational compound in a rat model, based on established principles of drug development.[1][2] This protocol is intended to serve as a template and should be adapted based on the specific characteristics of the compound under investigation.

Introduction

The preclinical evaluation of a novel chemical entity is a critical step in the drug development process.[1][2] These studies aim to assess the preliminary safety, tolerability, and pharmacokinetic profile of the compound.[1] This document outlines a general framework for conducting an initial dose-ranging and acute toxicity study of a novel compound in rats.

Objectives

-

To determine the acute toxicity and tolerability of the novel compound following a single administration.

-

To identify a potential dose range for subsequent efficacy and repeated-dose toxicity studies.

-

To observe and record clinical signs of toxicity.

Materials and Animals

-

Test Compound: Novel Compound (e.g., this compound)

-

Vehicle: Appropriate vehicle for solubilizing the test compound (e.g., sterile saline, corn oil). The choice of vehicle should be based on the physicochemical properties of the compound.

-

Animals: Healthy, young adult Sprague-Dawley or Wistar rats (specific strain to be justified based on study objectives), approximately 8-10 weeks of age. Both males and females should be included.

-

Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water.

Experimental Protocol

This protocol is designed as a single-dose, dose-escalation study.

4.1. Animal Acclimation and Group Allocation

-

Upon arrival, animals should be acclimated to the facility for a minimum of 7 days.

-

A day before dosing, animals are randomly assigned to dose groups (e.g., 3-5 animals per sex per group).

-

Each animal should be uniquely identified (e.g., ear tag, tail mark).

4.2. Dose Formulation and Administration

-

The test compound should be formulated in the selected vehicle on the day of dosing.

-

The concentration of the compound in the vehicle should be calculated to deliver the desired dose in a specific volume (e.g., 5 mL/kg).

-

The compound can be administered via the intended clinical route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.).

4.3. Dose Selection

-

Dose selection should ideally be based on prior in vitro data.

-

In the absence of in vitro data, a starting dose can be estimated using established guidelines.

-

A control group receiving only the vehicle should be included.

-

Subsequent dose groups will receive escalating doses of the compound.

4.4. Observation and Data Collection

Following administration, animals should be monitored closely for clinical signs of toxicity and mortality. Observations should be recorded systematically at predefined intervals (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours post-dose, and daily thereafter for 14 days).

Key parameters to monitor include:

-

Changes in skin and fur

-

Changes in eyes and mucous membranes

-

Respiratory and circulatory effects

-

Autonomic and central nervous system effects (e.g., tremors, convulsions, salivation, lethargy)

-

Changes in motor activity and behavior

-

Body weight (measured before dosing and at regular intervals throughout the study)

At the end of the observation period, a gross necropsy may be performed to identify any organ abnormalities.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Dose-Ranging and Acute Toxicity Summary

| Dose Group (mg/kg) | Number of Animals (M/F) | Route of Administration | Mortality (M/F) | Key Clinical Signs of Toxicity | Change in Body Weight (Day 14 vs. Day 0) |

| Vehicle Control | 5/5 | Oral Gavage | 0/0 | No observable signs | + 5% |

| 10 | 5/5 | Oral Gavage | 0/0 | Mild lethargy observed at 2 hours post-dose | + 4.5% |

| 50 | 5/5 | Oral Gavage | 1/0 | Piloerection, significant lethargy | + 2% |

| 200 | 5/5 | Oral Gavage | 3/2 | Tremors, ataxia, severe lethargy | - 3% (survivors) |

| 500 | 5/5 | Oral Gavage | 5/5 | Convulsions, rapid mortality | N/A |

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

Caption: A generalized workflow for a preclinical dose-ranging study in rats.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated if the novel compound is, for example, a kinase inhibitor.

Caption: A hypothetical MAP kinase signaling pathway potentially targeted by a novel inhibitor.

References

Application Notes and Protocols for In Vivo Studies with CL-242817

To the valued researcher,

Following a comprehensive search of available scientific literature and chemical databases, we were unable to identify any specific information pertaining to a compound designated "CL-242817." This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly documented compound identifier.

Consequently, we are unable to provide detailed application notes, experimental protocols, or quantitative data for in vivo studies related to this specific molecule. The creation of accurate and reliable scientific documentation, as requested, is contingent upon the availability of foundational data such as the compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and previously established effective dose ranges in animal models.

To proceed with your request, we would require additional information to positively identify the compound of interest. This could include:

-

Alternative nomenclature: Any other public or chemical names (e.g., IUPAC name).

-

Chemical structure: A graphical representation or chemical formula.

-

Biological target or mechanism of action: The protein, pathway, or process that the compound is designed to modulate.

-

Therapeutic area: The disease or condition it is intended to treat.

-

Relevant publications: Any scientific papers, patents, or conference abstracts that mention this compound, even if not by the "this compound" identifier.

Once additional identifying information is provided, we will be able to conduct a more targeted and effective search to gather the necessary data to fulfill your request for detailed application notes and protocols.

We are committed to providing accurate and actionable scientific information and look forward to assisting you further upon receipt of more specific details regarding your compound of interest.

Compound Misidentification: CL-242817 is an ACE Inhibitor, Not a TLR4 Antagonist

Initial research indicates that the compound of interest, CL-242817, is an angiotensin-converting enzyme (ACE) inhibitor and not a Toll-like receptor 4 (TLR4) antagonist as the topic query suggested. This fundamental difference in the compound's mechanism of action prevents the creation of the requested detailed application notes and protocols for its use as a TLR4 antagonist in cell culture experiments.

This compound has been identified in scientific literature as a potent, orally available ACE inhibitor.[1][2] Its primary function is to block the conversion of angiotensin I to angiotensin II, a key regulator of blood pressure.[1] In vitro studies have demonstrated its efficacy in inhibiting rabbit lung ACE with an IC50 of 54.9 nM.[1][3] Further in vitro experiments have shown its ability to inhibit angiotensin I-induced contractions in isolated guinea pig ileum and enhance bradykinin-induced contractions.

The available research on this compound focuses on its cardiovascular effects and its potential in studying conditions like pulmonary fibrosis and hypertension. There is no evidence in the public domain to suggest that this compound functions as a TLR4 antagonist. TLR4 is a key receptor in the innate immune system, and its antagonists are investigated for their anti-inflammatory properties. The experimental protocols for a TLR4 antagonist would be centered around stimulating cells with TLR4 ligands like lipopolysaccharide (LPS) and measuring the subsequent inflammatory response.

Given that this compound is an ACE inhibitor, the requested application notes and protocols for its use as a TLR4 antagonist in cell culture would be scientifically inaccurate and misleading.

To proceed, clarification is required from the user regarding their research objectives. If the interest is in the effects of this compound on cell culture models related to the renin-angiotensin system or its potential anti-inflammatory effects mediated through ACE inhibition, a new set of protocols and application notes can be developed based on relevant scientific literature for ACE inhibitors. However, without this clarification, providing protocols based on a false premise would be inappropriate for the intended audience of researchers and scientists.

References

Application Notes and Protocols for CL-242817 Administration in Animal Models of Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-242817 is an orally active angiotensin-converting enzyme (ACE) inhibitor that has demonstrated efficacy in mitigating fibrosis in preclinical animal models. As an ACE inhibitor, this compound functions by blocking the conversion of angiotensin I to angiotensin II, a key peptide in the renin-angiotensin system (RAS) that promotes fibrosis. These application notes provide a comprehensive overview of the administration of this compound in a rat model of monocrotaline-induced pulmonary fibrosis, including detailed protocols, quantitative data, and a summary of its mechanism of action.

Mechanism of Action in Fibrosis

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance, but its overactivation is strongly implicated in the pathogenesis of fibrosis across various organs, including the lungs, heart, and kidneys. The classical RAS pathway, when activated, leads to the production of angiotensin II (Ang II), which exerts potent pro-fibrotic effects through its binding to the angiotensin II type 1 receptor (AT1R).

This compound, by inhibiting ACE, reduces the levels of Ang II, thereby attenuating its downstream pro-fibrotic signaling. This includes the mitigation of inflammation, reduction of oxidative stress, and inhibition of fibroblast proliferation and their differentiation into collagen-producing myofibroblasts. The ACE2/Ang-(1-7)/Mas receptor axis acts as a counter-regulatory pathway to the classical ACE/Ang II/AT1R axis, and ACE inhibitors like this compound can indirectly promote this protective pathway.[1][2][3][4]

Signaling Pathway

The signaling cascade initiated by the renin-angiotensin system plays a pivotal role in the development of fibrosis. The diagram below illustrates the classical and alternative pathways and the site of action for this compound.

Experimental Protocol: Monocrotaline-Induced Pulmonary Fibrosis in Rats

This protocol details the induction of pulmonary fibrosis in rats using monocrotaline and the subsequent therapeutic intervention with this compound.

Materials

-

Male Wistar rats

-

Monocrotaline (Sigma-Aldrich)

-

This compound

-

Vehicle for this compound (e.g., sterile water or 0.5% carboxymethylcellulose)

-

Gavage needles

-

Standard laboratory animal housing and diet

Experimental Workflow

Procedure

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week prior to the experiment.

-

Group Allocation: Randomly divide the rats into four experimental groups:

-

Group 1: Control (Vehicle only)

-

Group 2: this compound alone (60 mg/kg/day, p.o.)

-

Group 3: Monocrotaline alone (2.4 mg/kg/day, p.o.)

-

Group 4: Monocrotaline (2.4 mg/kg/day, p.o.) + this compound (60 mg/kg/day, p.o.)

-

-

Drug Administration:

-

Prepare a solution or suspension of monocrotaline and this compound in the appropriate vehicle.

-

Administer the respective treatments daily via oral gavage (p.o.) for a continuous period of 6 weeks.

-

-

Monitoring: Monitor the animals daily for any signs of distress, and record body weights weekly.

-

Termination and Sample Collection:

-

At the end of the 6-week treatment period, euthanize the animals.

-

Collect lung tissue for histological analysis (e.g., H&E and Masson's trichrome staining) and biochemical assays (e.g., hydroxyproline content).

-

Collect heart tissue to assess for right ventricular hypertrophy.

-

Blood samples can be collected for analysis of serum ACE activity.

-

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a study evaluating this compound in a monocrotaline-induced pulmonary fibrosis model in rats.[5]

Table 1: Effect of this compound on Lung Hydroxyproline Content

| Treatment Group | Lung Hydroxyproline Content (µ g/lung ) | Percentage Change from Monocrotaline Alone |

| Control | Baseline | - |

| This compound Alone | Decreased vs. Control | - |

| Monocrotaline Alone | Significantly Increased vs. Control | 100% |

| Monocrotaline + this compound | Significantly Decreased vs. Monocrotaline Alone | Prevention of Increase |

Hydroxyproline is a key component of collagen and its content in the lung is a direct measure of fibrosis.

Table 2: Pathological and Functional Outcomes

| Parameter | Monocrotaline Alone | Monocrotaline + this compound |

| Pulmonary Arteries | Occlusive medial thickening | Ameliorated |

| Heart | Cardiomegaly, Right ventricular hypertrophy | Ameliorated |

| Lung Histology | Endothelial and Type I epithelial cell degeneration, Interstitial hypercellularity and fibrosis | Ameliorated |

| Lung ACE Activity | Decreased | No significant influence |

| Lung Plasminogen Activator (PLA) Activity | Decreased | No significant influence |

Discussion and Conclusion

The administration of this compound at a dose of 60 mg/kg/day orally for six weeks effectively ameliorated the anatomic and fibrotic manifestations of monocrotaline-induced pulmonary injury in rats. This was evidenced by a significant prevention of the increase in lung hydroxyproline content, a key biochemical marker of fibrosis. Furthermore, this compound treatment reduced pulmonary arterial occlusion, right ventricular hypertrophy, and interstitial fibrosis.

These findings highlight the therapeutic potential of this compound in the treatment of fibrotic diseases. The detailed protocol provided herein can be adapted for the screening and evaluation of other anti-fibrotic compounds that target the renin-angiotensin system. Further research should focus on elucidating the downstream signaling pathways modulated by this compound in the context of fibrosis to identify additional therapeutic targets.

References

- 1. Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of angiotensin II signaling in the prevention of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 4. atsjournals.org [atsjournals.org]

- 5. Monocrotaline-induced cardiopulmonary damage in rats: amelioration by the angiotensin-converting enzyme inhibitor CL242817 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Spectrophotometric Assay for CL-242817 ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase and a central component of the Renin-Angiotensin System (RAS). It plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin.[1][2] Inhibition of ACE is a cornerstone therapeutic strategy for the management of hypertension and heart failure.[1][2] CL-242817 is an orally active inhibitor of angiotensin-converting enzyme.[3] This document provides a detailed protocol for determining the inhibitory activity of this compound on ACE using a classic spectrophotometric assay based on the method of Cushman and Cheung. This assay quantifies the formation of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Signaling Pathway: The Renin-Angiotensin System (RAS) and ACE Inhibition

The RAS is a hormonal cascade that regulates blood pressure and fluid balance. As depicted in the diagram below, ACE is a pivotal enzyme in this pathway. This compound exerts its therapeutic effect by inhibiting ACE, thereby reducing the production of angiotensin II and preventing the degradation of bradykinin. This dual action leads to vasodilation and a subsequent reduction in blood pressure.

Caption: Mechanism of this compound action within the Renin-Angiotensin System.

Quantitative Data: In Vitro ACE Inhibition by this compound

The inhibitory potency of this compound against ACE has been determined in vitro. The following table summarizes the key quantitative data.

| Compound | Enzyme Source | IC50 (nM) | Reference |

| This compound | Rabbit Lung ACE | 54.9 |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocol: Spectrophotometric ACE Inhibition Assay

This protocol is adapted from the well-established Cushman and Cheung method. It is suitable for determining the IC50 value of this compound.

I. Materials and Reagents

-

ACE from rabbit lung: (Sigma-Aldrich, Cat. No. A6778 or equivalent)

-

Hippuryl-L-histidyl-L-leucine (HHL): (Sigma-Aldrich, Cat. No. H1635 or equivalent)

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Potassium Phosphate Buffer: 0.1 M, pH 8.3, containing 0.3 M NaCl.

-

Hydrochloric Acid (HCl): 1.0 N

-

Ethyl Acetate

-

Deionized Water

-

Positive Control: Captopril (Sigma-Aldrich, Cat. No. C4042 or equivalent)

II. Equipment

-

UV-Vis Spectrophotometer

-

Microcentrifuge

-

Water bath (37°C and 95-100°C)

-

Vortex mixer

-

Calibrated pipettes

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

III. Assay Procedure

The overall workflow for the assay is presented in the diagram below.

Caption: Experimental workflow for the spectrophotometric ACE inhibition assay.

Step-by-Step Method:

-

Prepare ACE Solution: Reconstitute rabbit lung ACE in the potassium phosphate buffer to a final concentration of approximately 0.1 U/mL. Keep on ice.

-

Prepare HHL Substrate Solution: Dissolve HHL in the potassium phosphate buffer to a final concentration of 5 mM.

-

Assay Setup: In microcentrifuge tubes, prepare the following reactions:

-

Blank: 50 µL of buffer (without ACE) + 150 µL of HHL solution.

-

Control (100% Activity): 50 µL of ACE solution + 50 µL of buffer + 150 µL of HHL solution.

-

Test Sample (this compound): 50 µL of ACE solution + 50 µL of this compound dilution + 150 µL of HHL solution.

-

Positive Control (Captopril): 50 µL of ACE solution + 50 µL of Captopril solution + 150 µL of HHL solution.

-

-

Pre-incubation: To the designated tubes, add 50 µL of the ACE solution and 50 µL of either the buffer (for control) or the this compound/Captopril dilutions. Incubate at 37°C for 10 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding 150 µL of the 5 mM HHL substrate solution to each tube. Vortex briefly.

-

Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.

-

Stop Reaction: Terminate the reaction by adding 250 µL of 1.0 N HCl to each tube.

-

Extraction of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to each tube.

-

Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

-

Centrifuge at 3000 rpm for 15 minutes to separate the layers.

-

-

Evaporation:

-

Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new clean tube.

-

Evaporate the ethyl acetate to dryness in a water bath or heating block at 95-100°C.

-

-

Measurement:

-

Re-dissolve the dried hippuric acid residue in 1.0 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer. Use deionized water as the blank for the instrument.

-

IV. Data Analysis and Calculations

-

Calculate the Percentage of ACE Inhibition: Use the following formula to determine the percent inhibition for each concentration of this compound:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

-

A_control is the absorbance of the control reaction (100% ACE activity).

-

A_sample is the absorbance of the reaction with this compound.

-

-

Determine the IC50 Value:

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of ACE activity.

-

Conclusion

This document provides a comprehensive guide for assessing the ACE inhibitory activity of this compound using a reliable and well-characterized spectrophotometric assay. The provided protocols and data serve as a valuable resource for researchers in pharmacology and drug development, enabling the consistent and accurate evaluation of this and other ACE inhibitors.

References

Application Note: HPLC Method for the Quantification of CL-242817

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of CL-242817 (1-((3-Acetylthio)-3-benzoyl-2-methylpropionyl)-L-proline). The method is based on reversed-phase chromatography with UV detection, which is suitable for the determination of this compound in bulk drug substance and can be adapted for formulation analysis. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and data analysis. This method is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically identified as 1-((3-Acetylthio)-3-benzoyl-2-methylpropionyl)-L-proline, is a compound of interest in pharmaceutical research. Accurate and precise quantification of this molecule is essential for various stages of drug development, including purity assessment, stability studies, and formulation analysis. Due to its chemical structure, which includes a proline moiety and a thioester group, HPLC with UV detection is a suitable analytical technique. The benzoyl group provides a strong chromophore, allowing for sensitive UV detection. This application note provides a starting point for the development and validation of a robust analytical method for this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: HPLC grade trifluoroacetic acid (TFA) or phosphoric acid.

-

Reference Standard: Well-characterized this compound reference standard.

-

Sample Vials: Appropriate vials for the autosampler.

-

Volumetric Glassware and Pipettes: Calibrated for accurate solution preparation.

-

Analytical Balance: Capable of weighing to at least 0.01 mg.

Chromatographic Conditions

The following are recommended starting conditions. Method optimization and validation are required for specific applications.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm (or optimal wavelength determined by UV scan) |

| Run Time | Approximately 20 minutes |

Table 1: Suggested Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 17.0 | 10 | 90 |

| 17.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Protocols

Preparation of Mobile Phase

-

Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas.

-

Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v). Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Preparation of Sample Solutions

The preparation of sample solutions will depend on the matrix. For bulk drug substance:

-

Accurately weigh an appropriate amount of the this compound sample.

-

Dissolve and dilute the sample in the same diluent used for the standard solutions to achieve a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation and Analysis

A calibration curve should be generated by plotting the peak area of this compound against the concentration of the working standard solutions. The concentration of this compound in the sample solutions can then be determined from the calibration curve using the peak area obtained from the sample chromatogram.

Table 2: Example Calibration Data (Hypothetical)

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 50 |

| 5 | 255 |

| 10 | 510 |

| 25 | 1275 |

| 50 | 2550 |

| 100 | 5100 |

The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Method Validation

For reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank, a placebo (if applicable), and the analyte.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship for Method Development

This diagram outlines the logical steps involved in developing a robust HPLC method.

Caption: Logical flow for HPLC method development.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust framework for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water containing TFA, coupled with UV detection at 220 nm, is expected to yield good chromatographic separation and sensitivity. As with any analytical method, proper validation is crucial to ensure that the method is suitable for its intended purpose. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

Application Notes and Protocols for Fluorometric ACE Inhibition Assay with CL-242817

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key metalloprotease in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] Inhibition of ACE is a major therapeutic strategy for managing hypertension and other cardiovascular diseases.[1] CL-242817 is an orally active angiotensin-converting enzyme (ACE) inhibitor.[4] This document provides detailed application notes and protocols for a fluorometric ACE inhibition assay, with specific reference to the inhibitor this compound.

The fluorometric assay offers a sensitive and high-throughput method for screening and characterizing ACE inhibitors. The assay is based on the cleavage of a fluorogenic substrate by ACE, resulting in an increase in fluorescence. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

Quantitative Data for this compound

The inhibitory potency of this compound against ACE has been determined, providing a benchmark for its activity. While the specific method for determining the following IC50 value was not detailed in the available literature, it provides a crucial reference point for researchers.

| Compound | Target Enzyme | IC50 Value |

| This compound | Rabbit Lung ACE | 54.9 nM |

| Table 1: In vitro inhibitory activity of this compound against rabbit lung ACE. |

Signaling Pathway

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE is a central enzyme in this pathway.

Caption: The Renin-Angiotensin System (RAS) and the site of action of this compound.

Experimental Protocols

This section provides a detailed protocol for a fluorometric ACE inhibition assay. This protocol can be adapted for the use of this compound and other potential ACE inhibitors.

Principle of the Assay

The assay utilizes a synthetic fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, which is non-fluorescent. In the presence of ACE, the substrate is cleaved, releasing a fluorescent product. The rate of fluorescence increase is directly proportional to the ACE activity. When an inhibitor is present, the rate of cleavage is reduced, resulting in a lower fluorescence signal.

Materials and Reagents

-

ACE (from rabbit lung or other sources)

-

Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)

-

This compound (or other test inhibitors)

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

96-well black microplates

-

Fluorescence microplate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 320/420 nm)

Experimental Workflow

Caption: General workflow for the fluorometric ACE inhibition assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare Assay Buffer and store at 4°C.

-

Reconstitute ACE in Assay Buffer to a desired stock concentration. Aliquot and store at -80°C. On the day of the experiment, dilute the ACE stock to the working concentration in Assay Buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 30 minutes.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or Assay Buffer) and store protected from light. Dilute to the final working concentration in Assay Buffer just before use. The final concentration should be at or near the Km value for the enzyme.

-

Prepare a stock solution of this compound in 100% DMSO. Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

-

Assay Procedure:

-

Set up the 96-well black microplate as follows:

-

Blank wells: 50 µL Assay Buffer (no enzyme).

-

Control wells (100% activity): 40 µL Assay Buffer + 10 µL ACE working solution.

-

Inhibitor wells: 40 µL of each this compound dilution + 10 µL ACE working solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed fluorogenic substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation and 420 nm emission).

-

-

Data Analysis:

-

For each well, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Subtract the rate of the blank wells from the rates of all other wells.

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

-